molecular formula C24H23N7O5S2 B2642972 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide CAS No. 451488-51-0

4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide

Cat. No.: B2642972
CAS No.: 451488-51-0
M. Wt: 553.61
InChI Key: YUJLVIJJAPJFFW-UHFFFAOYSA-N
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Description

4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including sulfamoyl and cyanoethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of intermediate compounds.

    Condensation reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, to achieve the desired product.

    Continuous flow reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form new products with different oxidation states.

    Reduction: The compound can be reduced to form products with lower oxidation states.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying cellular processes.

    Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and influence cellular processes.

    Interfering with signaling pathways: This can alter the behavior of cells and tissues.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide include:

    4-Aminobenzoic acid: An organic compound with similar functional groups.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound used in similar synthetic applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O5S2/c1-18-12-15-27-24(28-18)30-37(33,34)21-10-6-20(7-11-21)29-23(32)19-4-8-22(9-5-19)38(35,36)31(16-2-13-25)17-3-14-26/h4-12,15H,2-3,16-17H2,1H3,(H,29,32)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJLVIJJAPJFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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